molecular formula C9H13NO3S B13531830 2-(Propan-2-yloxy)benzene-1-sulfonamide

2-(Propan-2-yloxy)benzene-1-sulfonamide

Cat. No.: B13531830
M. Wt: 215.27 g/mol
InChI Key: SNFCSHBQRQHEQI-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene sulfonamides.

Scientific Research Applications

2-(Propan-2-yloxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(propan-2-yloxy)benzene-1-sulfonamide
  • 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonamide

Uniqueness

2-(Propan-2-yloxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7(2)13-8-5-3-4-6-9(8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)

InChI Key

SNFCSHBQRQHEQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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